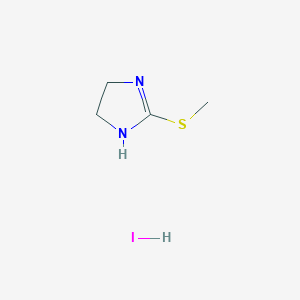

2-Methylthio-2-imidazolin-Hydriodi

Übersicht

Beschreibung

2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide, also known as 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide, is a useful research compound. Its molecular formula is C4H9IN2S and its molecular weight is 244.1 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26869. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

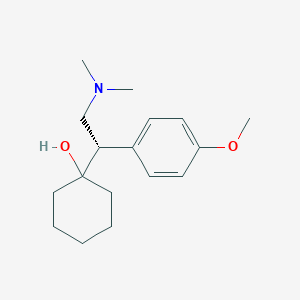

Synthese von Kinase-Inhibitoren

2-Methylthio-2-imidazolin-Hydriodi wird bei der Synthese von Aurora- und epidermalen Wachstumsfaktor-Rezeptor (EGFR) -Kinase-Inhibitoren verwendet . Diese Inhibitoren sind in der Krebsforschung von entscheidender Bedeutung, da sie die Aktivität von Kinasen blockieren können, die Enzyme, die die Zellteilung fördern. Durch die Hemmung dieser Enzyme hat die Verbindung das Potenzial, die Proliferation von Krebszellen zu stoppen.

Anti-Influenza-Mittel

Die Verbindung dient als Reaktant für die Herstellung von Spiro-Piperidin-Inhibitoren gegen das Influenzavirus A . Diese Inhibitoren können in den Lebenszyklus des Virus eingreifen und bieten einen vielversprechenden Weg für die Entwicklung neuer antiviraler Medikamente, die gegen Grippeviren effektiver sein könnten.

Forschung zu Fettleibigkeit und Gewichtsabnahme

Forscher haben aus this compound Galegin-Analoga synthetisiert, die auf ihr Potenzial zur Unterstützung der Gewichtsabnahme bei Mäusen untersucht werden . Diese Analoga ahmen die Wirkung von Galegin nach, einem Naturprodukt, das für seine antidiabetischen Eigenschaften bekannt ist, und könnten zu neuen Behandlungen für Fettleibigkeit führen.

Katalyse

Diese Verbindung ist entscheidend bei der Synthese von Guanidinylpyrrolidinen, die als bifunktionelle Katalysatoren für enantioselektive konjugierte Additionen an cyclische Enone wirken . Solche Katalysatoren sind wertvoll bei der Herstellung von Pharmazeutika und anderen Chemikalien mit hoher Reinheit und spezifischen molekularen Konfigurationen.

Hemmung der Carboanhydrase

This compound ist ein Vorläufer bei der Entwicklung von Carboanhydrase-Inhibitoren . Diese Inhibitoren finden Anwendung bei der Behandlung von Glaukom, Höhenkrankheit und anderen Erkrankungen, bei denen die Entfernung von überschüssiger Flüssigkeit aus dem Körper von Vorteil ist.

CXCR4-Antagonismus

Die Verbindung wurde verwendet, um kleine Moleküle CXCR4-Antagonisten zu synthetisieren . CXCR4 ist ein Chemokinrezeptor, der an Tumorwachstum und Metastasierung beteiligt ist, und Antagonisten dieses Rezeptors werden auf ihr therapeutisches Potenzial bei der Krebsbehandlung untersucht.

Synthese von Metallkomplexen

This compound spielt eine bedeutende Rolle bei der Synthese verschiedener Metallkomplexe . Diese Komplexe haben potenzielle Anwendungen in der Katalyse, der Verbesserung von Reaktionsraten für chemische Prozesse, und in Medikamententransportsystemen, bei denen sie verwendet werden können, um Medikamente an bestimmte Stellen im Körper zu transportieren.

Entzündungshemmende und Antitumoreigenschaften

In der medizinischen Forschung hat this compound entzündungshemmende und Antitumoreigenschaften gezeigt . Dies deutet auf ein Potenzial für die Entwicklung neuer Therapeutika für Krankheiten hin, die durch Entzündungen und unkontrolliertes Zellwachstum gekennzeichnet sind.

Wirkmechanismus

Target of Action

It has been used as a reactant for the synthesis of various compounds, including aurora and epidermal growth factor receptor kinase inhibitors .

Mode of Action

It is known to be a reactant in the synthesis of various compounds, suggesting it may interact with its targets to form new compounds or inhibit certain biological processes .

Biochemical Pathways

It has been used in the synthesis of inhibitors for aurora and epidermal growth factor receptor kinases, suggesting it may play a role in the pathways these kinases are involved in .

Result of Action

It is known to be a reactant in the synthesis of various compounds, which suggests that its action results in the formation of these compounds .

Eigenschaften

IUPAC Name |

2-methylsulfanyl-4,5-dihydro-1H-imidazole;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S.HI/c1-7-4-5-2-3-6-4;/h2-3H2,1H3,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZRSEUDGCFXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10969912 | |

| Record name | 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5464-11-9 | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-(methylthio)-, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5464-11-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylthio-2-imidazoline hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

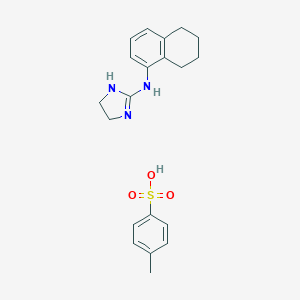

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

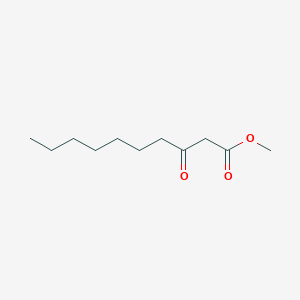

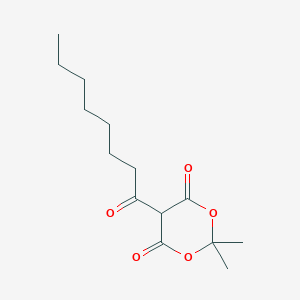

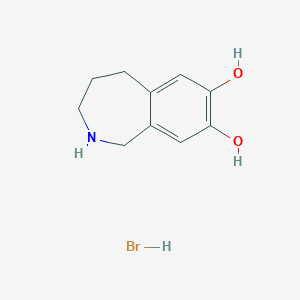

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)